2-(Pyrrolidinomethyl)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

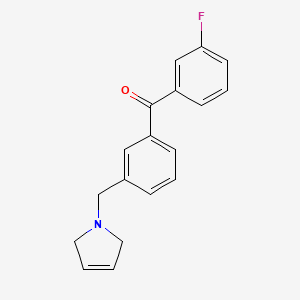

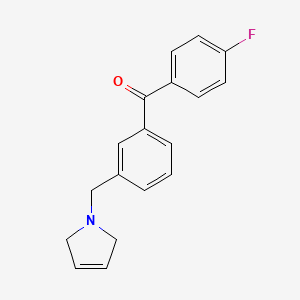

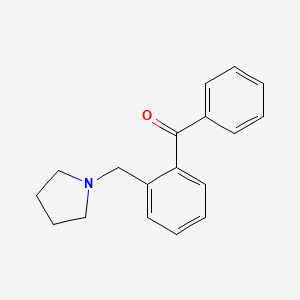

“2-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as Phenyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which are five-membered lactams present in both natural and synthetic compounds, has gained significant attention in the development of novel methods . They have been used in the synthesis of various alkaloids and unusual β-amino acids . There are three routes for the synthesis of benzophenone: Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code: 1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 .Wissenschaftliche Forschungsanwendungen

Photochemistry in Biological and Bioorganic Chemistry

2-(Pyrrolidinomethyl)benzophenone (BP), as part of the benzophenone photophores, is extensively used in biological chemistry and bioorganic chemistry. Its unique photochemical properties allow for light-directed covalent attachment processes in various applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The stability of BP in ambient light and its low reactivity toward water make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Environmental Impact and Removal Techniques

The environmental impact and removal of BP compounds have been a subject of research. Studies on Benzophenone-2 (BP-2), a related compound, show its presence in aquatic environments with estrogenic toxicity. Research on the removal of BP-2 via ozonation indicates a correlation between pH levels and degradation efficiency, providing insights into environmental remediation strategies (Wang, Wang, Chen, Qu, & Wang, 2018).

Medical and Biological Analysis

In medical and biological research, methods for determining the presence of BP compounds in human tissues have been developed. For example, a study on the detection of various BPs in human placental tissue samples via liquid chromatography-tandem mass spectrometry illustrates the relevance of BP compounds in human health research (Vela-Soria et al., 2011).

Luminescent Sensing Material

BP's application extends to the development of luminescent sensing materials. A study on a water-stable Zn-Tb heterometallic coordination polymer demonstrates the use of BP for the rapid detection of ultraviolet filters, highlighting its utility in environmental monitoring (Xu, Chen, Min, Song, Wang, Shi, & Cheng, 2020).

Zukünftige Richtungen

Pyrrolones and pyrrolidinones, which are related to “2-(Pyrrolidinomethyl)benzophenone”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used as building blocks for various intermediates in organic synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Eigenschaften

IUPAC Name |

phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFJMVBYUDMOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643629 |

Source

|

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidinomethyl)benzophenone | |

CAS RN |

742000-78-8 |

Source

|

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)